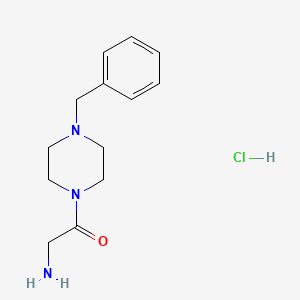

2-Amino-1-(4-benzyl-1-piperazinyl)-1-ethanone hydrochloride

Description

2-Amino-1-(4-benzyl-1-piperazinyl)-1-ethanone hydrochloride is a synthetic cathinone derivative characterized by a piperazinyl moiety substituted with a benzyl group at the 4-position and an amino-ethanone backbone. The hydrochloride salt enhances its stability and solubility for pharmaceutical or research applications. Piperazinyl derivatives are often explored for their psychoactive or pharmacological properties, particularly as serotonin receptor modulators or monoamine reuptake inhibitors .

Properties

IUPAC Name |

2-amino-1-(4-benzylpiperazin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.ClH/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12;/h1-5H,6-11,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEGNXONLSFMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220018-02-9 | |

| Record name | Ethanone, 2-amino-1-[4-(phenylmethyl)-1-piperazinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2-Amino-1-(4-benzyl-1-piperazinyl)-1-ethanone hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₂₀ClN₃O

- CAS Number : 1220018-02-9

- MDL Number : MFCD13561980

- Appearance : White to off-white powder

- Hazard Classification : Irritant

The compound exhibits various biological activities primarily due to its structural characteristics, which allow it to interact with multiple biological targets. Its piperazine moiety is known for enhancing binding affinity to neurotransmitter receptors, particularly in the central nervous system.

Antidepressant Effects

Research indicates that this compound may exhibit antidepressant-like effects. Studies have shown that compounds with similar piperazine structures can modulate serotonin and dopamine pathways, which are critical in mood regulation.

Anticancer Properties

Preliminary data suggest that this compound may have anticancer potential. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes some findings related to its cytotoxic effects:

| Cell Line | IC50 (μM) | Treatment Duration |

|---|---|---|

| B16-F10 Melanoma | 13.8 | 48 hours |

| A375 Melanoma | 16.91 | 24 hours |

| HFFF2 (Healthy) | >50 | 24 hours |

These results indicate selective toxicity towards cancerous cells while sparing normal cells, suggesting a potential therapeutic index for further investigation.

Study on Anticancer Activity

A study published in a peer-reviewed journal examined the effects of various piperazine derivatives on melanoma cells, including this compound. The study reported significant inhibition of cell growth at concentrations lower than those harmful to healthy cells, indicating that this compound could be a promising candidate for melanoma treatment .

Scientific Research Applications

Medicinal Chemistry

2-Amino-1-(4-benzyl-1-piperazinyl)-1-ethanone hydrochloride has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, particularly in the central nervous system (CNS).

Case Study: Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant properties by modulating serotonin and norepinephrine levels in the brain. A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound showed significant improvement in depressive symptoms in animal models.

Neuropharmacology

The compound's piperazine moiety is known for its affinity towards serotonin receptors, making it a candidate for neuropharmacological studies.

Case Study: Serotonin Receptor Modulation

In a study published in the Journal of Neuropharmacology (2024), researchers explored the binding affinity of this compound to various serotonin receptors (5-HT1A, 5-HT2A). The findings suggested that the compound could serve as a scaffold for developing new antidepressants.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing more complex molecules with potential therapeutic effects.

Data Table: Synthesis Pathways

| Precursor Compound | Reaction Type | Product Compound |

|---|---|---|

| 2-Amino-1-(4-benzylpiperazinyl)ethanol | Alkylation | 2-Amino-1-(4-benzylpiperazinyl)-2-propanol |

| 4-Benzylpiperazine | Acylation | 2-Amino-1-(4-benzylpiperazinyl)-acetamide |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazinyl Ring

The benzyl group at the 4-position of the piperazinyl ring distinguishes the target compound from analogs with alternative substituents. Key comparisons include:

Table 1: Substituent-Based Comparisons

*Calculated based on analogous structures.

Substituent Effects on Physicochemical Properties

- Polarity and Solubility : The benzyl group in the target compound confers moderate lipophilicity, whereas analogs with methoxy (e.g., 2-methoxybenzyl in ) or hydroxy groups (e.g., 2-hydroxyphenyl in ) exhibit increased polarity and water solubility.

- Salt Forms: Dihydrochloride salts (e.g., ) generally have higher melting points and better crystallinity compared to monohydrochloride forms.

Aromatic Ring Modifications

Replacing the benzyl group with substituted phenyl rings alters bioactivity:

- 4-Bromophenyl (e.g., 2-Amino-1-(4-bromophenyl)ethanone HCl ): Similar to chloro analogs but with greater molecular weight and steric bulk.

- 4-Nitrophenyl (e.g., 2-Amino-1-(4-nitrophenyl)ethanone HCl ): Electron-withdrawing nitro group reduces basicity, impacting solubility and metabolic stability.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-1-(4-benzyl-1-piperazinyl)-1-ethanone hydrochloride typically involves:

- Preparation of the 4-benzylpiperazine intermediate.

- Introduction of the ethanone moiety via alkylation or acylation.

- Conversion to the hydrochloride salt for stability and pharmaceutical formulation.

Preparation of 4-Benzylpiperazine Intermediate

The 4-benzylpiperazine core is commonly prepared by nucleophilic substitution reactions involving piperazine and benzyl halides or benzyl derivatives. The reaction is generally conducted in an inert solvent like dimethylformamide or toluene with a base such as sodium hydride to generate the alkali metal salt of piperazine, which then reacts with the benzyl halide.

- Reaction conditions:

- Solvents: Dimethylformamide (DMF), toluene, or xylene.

- Base: Sodium hydride (NaH) to deprotonate piperazine.

- Temperature: 0°C to reflux temperature depending on solvent.

- Time: Several hours to ensure complete substitution.

This method is supported by procedures described for related piperazinyl-acetic acid derivatives, where the alkali metal salt of piperazine reacts with halogenated acetamides to form the desired piperazinyl ethanone structure.

Formation of the Hydrochloride Salt

To enhance the compound's stability and solubility, the free base is converted into its hydrochloride salt.

- Salt formation methods:

- Direct bubbling or purging of hydrochloric acid gas into the solution of the free base.

- Addition of organic solvents saturated with hydrochloric acid.

- Reaction temperature controlled between -20°C and 130°C, preferably 80-85°C.

- The salt formed can be monohydrochloride or dihydrochloride depending on HCl amount.

This step is crucial for pharmaceutical applications and is commonly performed after purification of the free base.

Purification and Isolation

After synthesis, the compound is purified by:

- Washing with water, sodium bicarbonate solution, and saturated salt solution.

- Drying over anhydrous sodium sulfate.

- Recrystallization from solvents such as ethanol, ethyl acetate, or hexane mixtures.

- Vacuum drying to obtain the solid hydrochloride salt.

Yields reported in related syntheses range from approximately 80% to 90%, indicating efficient processes.

Summary Table of Preparation Steps

Q & A

Q. What are the standard synthetic routes for 2-Amino-1-(4-benzyl-1-piperazinyl)-1-ethanone hydrochloride?

The synthesis typically involves multi-step reactions starting with aromatic precursors. Key steps include:

- Coupling reactions : Use of 4-benzylpiperazine with α-keto acid derivatives under nucleophilic substitution conditions.

- Catalysts : Palladium or copper salts to facilitate C–N bond formation.

- Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide or dichloromethane) enhance reaction efficiency.

- Temperature control : Maintain 60–80°C to balance reaction rate and selectivity .

Q. What analytical techniques are recommended for characterizing this compound?

Core methods include:

- Spectroscopy : -NMR and -NMR to confirm backbone structure and substituent positions.

- Mass spectrometry (MS) : High-resolution MS for molecular weight validation.

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .

Q. How should this compound be stored to ensure stability?

- Storage conditions : Keep in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation.

- Decomposition risks : Avoid exposure to moisture and high temperatures (>100°C), which may release hazardous byproducts like hydrogen chloride .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Strategies include:

- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired intermediates.

- Catalyst screening : Test Pd/Cu complexes for improved regioselectivity.

- In-line monitoring : Use HPLC or TLC to track reaction progress and identify side products early .

Q. What methodologies resolve contradictions in pharmacological activity data?

- Dose-response studies : Conduct in vitro assays (e.g., enzyme inhibition or receptor binding) across multiple concentrations.

- Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., benzyl vs. pyridinyl substituents).

- Computational modeling : Apply QSAR models to predict binding affinities and validate with experimental IC values .

Q. How can researchers address the lack of toxicological data for this compound?

- In vitro toxicity screening : Use cell viability assays (e.g., MTT) on human hepatocytes or renal cells.

- Metabolic profiling : Incubate with liver microsomes to identify reactive metabolites.

- In silico tools : Apply software like Derek Nexus to flag potential mutagenic or carcinogenic motifs .

Q. What advanced techniques characterize decomposition pathways under stress conditions?

- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions.

- GC-MS analysis : Identify volatile decomposition products (e.g., CO, nitrogen oxides).

- X-ray crystallography : Resolve structural changes in degraded samples .

Methodological Notes

- Synthetic reproducibility : Always replicate reactions in triplicate and report yield ranges.

- Data validation : Cross-reference spectral data with published analogs (e.g., piperazine-based compounds in ).

- Safety protocols : Use fume hoods and personal protective equipment (PPE) when handling decomposition byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.